Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methylbut-3-enamide (CAS 73083-41-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methylbut-3-enamide (CAS 73083-41-7)
Executive Summary
N-methylbut-3-enamide (CAS 73083-41-7) is a highly versatile, terminal alkene-containing amide that serves as a critical building block in advanced organic synthesis and drug development. Characterized by its isolated double bond and secondary amide functionality, it acts as a strategic intermediate for cross-coupling reactions, hydroaminations, and the construction of complex steroidal frameworks. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications, supported by self-validating experimental protocols.
Structural & Physicochemical Data
Accurate physicochemical profiling is essential for predicting the behavior of N-methylbut-3-enamide during purification, storage, and reaction scaling. The compound is typically stored under refrigerated conditions (2–8 °C) to prevent thermally induced polymerization of the terminal alkene[1],.
| Property | Value |
| Chemical Name | N-methylbut-3-enamide |
| CAS Registry Number | 73083-41-7[1] |
| Molecular Formula | C5H9NO[2] |
| Molecular Weight | 99.13 g/mol [2] |
| SMILES | CNC(=O)CC=C[2] |
| InChI Key | LRSCEVQEEBMAHN-UHFFFAOYSA-N[1] |
| Commercial Purity | ≥ 95%[1] |
| Storage Temperature | 2–8 °C (Refrigerated) |
Mechanistic Synthesis & Workflow
The most efficient and scalable route to N-methylbut-3-enamide is the nucleophilic acyl substitution of but-3-enoyl chloride (vinylacetic chloride) with methylamine[3].
Causality in Experimental Design:
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Solvent Selection (THF): Tetrahydrofuran (THF) is selected as the solvent because its polar aprotic nature optimally solubilizes both the acyl chloride and the methylamine without participating in nucleophilic attack, unlike protic solvents such as methanol.
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Stoichiometry (2.2 Equivalents of Amine): The reaction generates one equivalent of hydrochloric acid (HCl). A stoichiometric excess of methylamine is required: one equivalent acts as the nucleophile to form the amide bond, while the second equivalent acts as an acid scavenger to precipitate methylammonium chloride. This drives the reaction forward and prevents the acidic degradation of the product.
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Temperature Control (0 °C): The amidation of acyl chlorides is highly exothermic. Maintaining the reaction at 0 °C suppresses unwanted side reactions, such as the polymerization of the terminal alkene or the formation of ketene intermediates.
Figure 1: Synthetic workflow for N-methylbut-3-enamide via nucleophilic acyl substitution.
Downstream Reactivity: Isomerization & Aza-Michael Additions
While N-methylbut-3-enamide possesses a terminal alkene, the double bond is isolated from the amide carbonyl, rendering it a poor Michael acceptor in its native state. However, researchers leverage its latent reactivity through base-catalyzed isomerization[4].
Under mildly basic conditions (e.g., using NaHCO3 in H2O/MeOH ), the double bond undergoes a thermodynamically driven isomerization to form N-methylbut-2-enamide . This newly conjugated α,β -unsaturated system readily accepts amine nucleophiles (such as cysteine methyl ester) via a 1,4-conjugate addition (Aza-Michael reaction) to form β -amino amide derivatives[4].
Figure 2: Base-catalyzed isomerization and subsequent Aza-Michael addition pathway.
Application in Active Pharmaceutical Ingredients (APIs)
Beyond derivatization, the terminal alkene of N-methylbut-3-enamide is highly valuable in complex total synthesis. For instance, it has been utilized as a critical precursor in the synthesis of Levonorgestrel , a highly potent 13 β -ethyl synthetic progestin[5]. The compound undergoes specialized cross-coupling and cyclization sequences to construct the steroidal B-ring and introduce necessary chiral centers[5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream progression.
Protocol A: Synthesis of N-methylbut-3-enamide[4]
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System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to exclude ambient moisture, which would otherwise hydrolyze the acyl chloride.
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Reagent Loading: Add 50 mL of anhydrous THF to the flask. Introduce methylamine (2.2 equivalents). Cool the mixture to exactly 0 °C using an ice-water bath.
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Electrophile Addition: Dissolve but-3-enoyl chloride (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring methylamine solution over a period of 30 minutes. Validation check: Observe the formation of a white precipitate (methylammonium chloride), confirming the scavenging of HCl.
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Reaction Progression: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.
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Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NH4Cl . Extract the aqueous layer three times with 30 mL of ethyl acetate (EtOAc).
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash column chromatography (Hexanes/EtOAc gradient).
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Analytical Confirmation: Verify the product via 1H NMR. Look for the characteristic terminal alkene multiplet at δ 5.8–6.0 ppm and the N-methyl doublet at δ 2.8 ppm.
Protocol B: Derivatization via Aza-Michael Addition[5]
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Substrate Preparation: Dissolve N-methylbut-3-enamide (1.0 equiv) in a 1:1 mixture of H2O and Methanol (0.2 M concentration).
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Isomerization Initiation: Add sodium bicarbonate ( NaHCO3 , 0.5 equiv) to the solution. This mild base promotes the in situ isomerization of the terminal double bond into conjugation with the amide carbonyl.
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Nucleophile Addition: Add the target amine nucleophile (e.g., Cysteine methyl ester, 1.2 equiv) directly to the reaction mixture.
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Incubation: Heat the mixture to 60 °C and stir for 6 hours. Validation check: Monitor the reaction via LC-MS or TLC (staining with KMnO4 ) to ensure the disappearance of the alkene starting material.
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Workup & Isolation: Evaporate the methanol under reduced pressure. Dilute the remaining aqueous layer with distilled water and extract three times with dichloromethane (DCM). Dry the organic phase, concentrate, and purify via chromatography to isolate the β -amino amide derivative.
References
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Title : SYNTHESIS OF MODIFIED NUCLEOSIDES FOR THE INCORPORATION INTO tRNAs Source : EPFL Infoscience URL :[Link]
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Title : Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor Source : ACS Publications URL : [Link]
